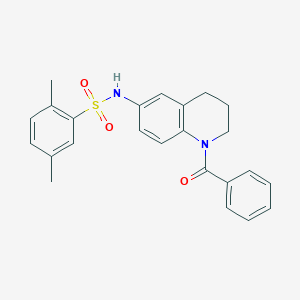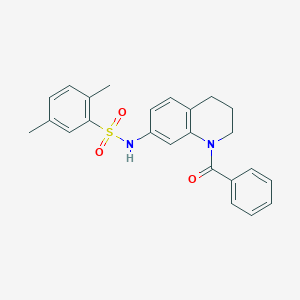![molecular formula C22H22N2O3S2 B6564842 2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946220-75-3](/img/structure/B6564842.png)
2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound featuring unique structural elements. This compound is notable for its fused ring system, combining elements of both thiophene and quinoline, capped with a benzene sulfonamide moiety. These characteristics render it of particular interest in diverse scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis typically begins with commercially available starting materials such as 2,5-dimethylbenzenesulfonamide and 1-thiophene-2-carbonyl-1,2,3,4-tetrahydroquinoline.
Reaction Pathway: : The process involves multi-step reactions including nucleophilic aromatic substitution, cyclization, and sulfonation.
Reaction Conditions: : The reactions generally require controlled temperature conditions, solvent mediums like dichloromethane or ethanol, and the presence of catalysts such as palladium on carbon or acidic promoters like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up with optimized catalysts and reaction times to ensure higher yields. Continuous flow reactors can be employed to maintain precise control over reaction conditions, improving efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the sulfur moiety, forming sulfoxides or sulfones under specific oxidative conditions.
Reduction: : Reduction reactions may target the carbonyl group in the thiophene moiety, potentially converting it to a thiol derivative.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the benzene or thiophene rings, often facilitated by halogenation or metallation.
Common Reagents and Conditions
Oxidizing Agents: : Agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are commonly used.
Substitution Reagents: : N-Bromosuccinimide for halogenation, or Grignard reagents for metallation.
Major Products Formed
Depending on the reagents and conditions, major products can include sulfoxides, sulfones, thiol derivatives, and halogenated analogs, each possessing distinct properties for further applications.
Scientific Research Applications
This compound is versatile, finding applications across several disciplines:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules, serving as a scaffold for developing new materials.
Biology: : Investigated for its potential bioactive properties, including anti-inflammatory and anticancer activities.
Medicine: : Explored as a lead compound in drug discovery, particularly for its interaction with specific protein targets.
Industry: : Applied in the development of novel dyes and polymers due to its unique structural properties.
Mechanism of Action
The efficacy of 2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is attributed to its ability to interact with molecular targets such as enzymes or receptors. It can form hydrogen bonds, coordinate with metal ions, or engage in π-π interactions, influencing biological pathways and eliciting pharmacological responses.
Comparison with Similar Compounds
Unique Features
Structural Complexity: : The presence of fused ring systems and various functional groups makes it distinct.
Reactivity: : The combination of sulfonamide and thiophene motifs offers a unique profile for chemical reactions.
Similar Compounds
N-phenylbenzene-1-sulfonamide: : Lacks the thiophene and quinoline elements, simpler structure.
1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline: : Does not include the sulfonamide group, less functional diversity.
2,5-dimethylbenzenesulfonamide: : Missing the thiophene and quinoline ring systems, limited in reactivity.
By looking at these details, we see how 2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide stands out in both structure and application. Now, where would you take the next step with this compound?
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-7-8-16(2)21(13-15)29(26,27)23-18-10-9-17-5-3-11-24(19(17)14-18)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIJQEUFHQGLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6564759.png)
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6564765.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6564771.png)
![N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6564772.png)
![N-(4-{[(2-methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6564773.png)
![2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6564777.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564781.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564800.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564810.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564822.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564833.png)

![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)
